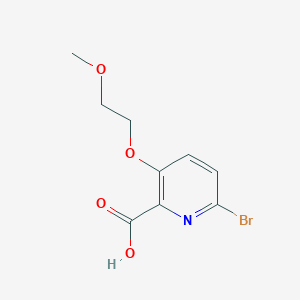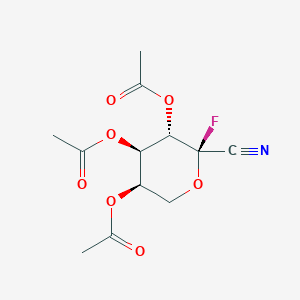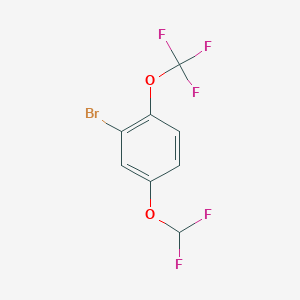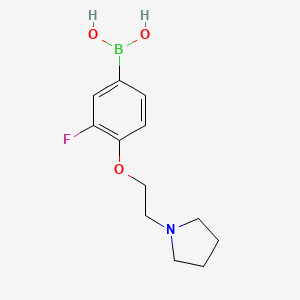
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid
Vue d'ensemble
Description
“3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a boronic acid group . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The Suzuki–Miyaura coupling reaction is one method that could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a boronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, the boronic acid group can be used as a reactant in coupling reactions . The pyrrolidine ring can also be functionalized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the pyrrolidine ring and the boronic acid group would influence its reactivity .Applications De Recherche Scientifique
Synthesis and Reactivity
- A study highlights the synthesis of α-(fluoro-substituted phenyl)pyridines via a palladium-catalyzed cross-coupling reaction, involving fluoro-substituted phenylboronic acids (Maoliang Xu et al., 2008).
- Research demonstrates the synthesis of silicon-containing drugs using fluoro-substituted phenylboronic acids as building blocks (Dennis Troegel et al., 2009).
- A specific application in creating emissive fluorophores through Pd(II)-catalyzed cascade reactions involving arylboronic acids is reported (Wenzhang Xiong et al., 2019).
Molecular Structure and Analysis
- The synthesis and structural characterization, including density functional theory (DFT) analyses, of boric acid ester intermediates with fluoro-substituted phenylboronic acids are presented (P. Huang et al., 2021).
- Another study investigates the synthesis, crystal structure, and DFT study of compounds involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and phenyl(pyrrolidin-1-yl)methanone (P.-Y. Huang et al., 2021).
Supramolecular Chemistry
- Research on supramolecular assemblies involving phenylboronic acids and hydrogen bonds demonstrates the potential for creating new molecular structures (V. Pedireddi et al., 2004).
- The self-assembly and exfoliation of a molecular solid based on cooperative B–N and hydrogen bonds, utilizing pyridinylboronic acids, are explored (L. Fornasari et al., 2018).
Potential in Medicinal Chemistry
- A study outlines the synthesis and potential therapeutic application of a non-peptidic αvβ6 integrin inhibitor, involving aryl(pyrrolidin-1-yl)butanoic acids, for the treatment of idiopathic pulmonary fibrosis (P. Procopiou et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds . This is a key step in many synthetic procedures in medicinal chemistry .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph, which can affect its stability and bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycan chains of antibodies, demonstrating its potential in bioanalytical applications . The nature of these interactions often involves the formation of stable complexes, which can be utilized in various biochemical assays and diagnostic tools.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the binding conformation of certain proteins, thereby altering their activity and downstream signaling pathways . These effects can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s boronic acid moiety allows it to form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSVXDUDWPSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


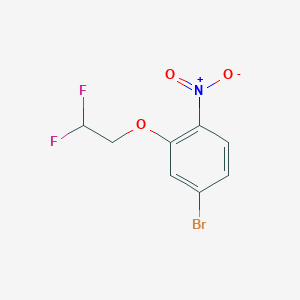
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
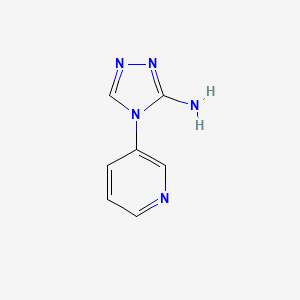

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)
